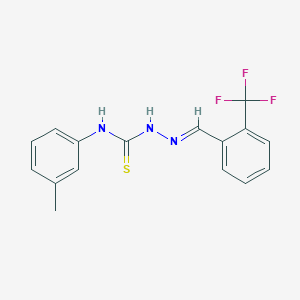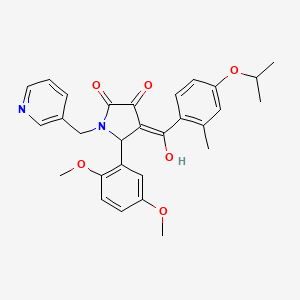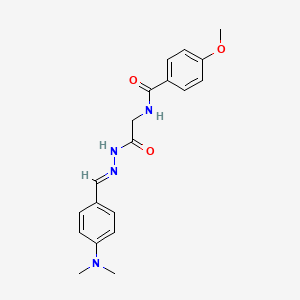
N'-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide is a chemical compound with the molecular formula C28H23ClN2O3 and a molecular weight of 470.96 g/mol . This compound is known for its unique structure, which includes a chlorobenzyl group and a benzylidene moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide typically involves the condensation of 4-chlorobenzyl alcohol with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The resulting intermediate is then reacted with phenylacetic acid hydrazide to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets. The compound is known to bind to DNA, potentially interfering with DNA replication and transcription processes . This interaction can lead to the inhibition of cell proliferation, making it a candidate for anticancer research. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-3-methylbenzohydrazide
- N’-(4-((4-Chlorobenzyl)oxy)benzylidene)-3-methoxybenzohydrazide
- N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-4-propoxybenzohydrazide
Uniqueness
N’-(3-((4-Chlorobenzyl)oxy)benzylidene)-2-phenylacetohydrazide stands out due to its specific structural features, such as the presence of both chlorobenzyl and benzylidene groups. These features contribute to its unique reactivity and potential biological activities, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
767306-54-7 |
|---|---|
Formule moléculaire |
C22H19ClN2O2 |
Poids moléculaire |
378.8 g/mol |
Nom IUPAC |
N-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C22H19ClN2O2/c23-20-11-9-18(10-12-20)16-27-21-8-4-7-19(13-21)15-24-25-22(26)14-17-5-2-1-3-6-17/h1-13,15H,14,16H2,(H,25,26)/b24-15+ |
Clé InChI |
IKZKLAYFPHLEGA-BUVRLJJBSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(=O)NN=CC2=CC(=CC=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B12016096.png)



![(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12016126.png)

![(5E)-5-[4-(diethylamino)benzylidene]-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12016131.png)

![Ethyl 4-methyl-2-{[(1-naphthyloxy)acetyl]amino}-5-(2-toluidinocarbonyl)-3-thiophenecarboxylate](/img/structure/B12016143.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(phenylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12016144.png)
![2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B12016149.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12016152.png)
